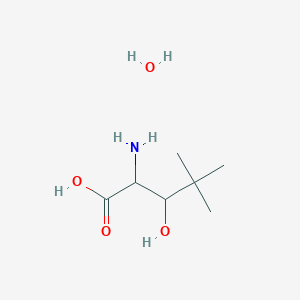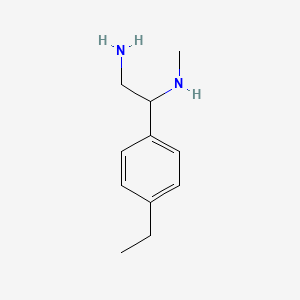![molecular formula C23H27N3O4 B12106504 [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid](/img/structure/B12106504.png)
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a methoxyphenyl group, a piperazine ring, and a phenylvinyl group, making it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid typically involves multicomponent condensation reactions. One approach involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action for [(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Uniqueness
[(4-Methoxyphenyl)(2-oxo-2-{4-[(E)-2-phenylvinyl]-piperazin-1-yl}ethyl)amino]acetic acid is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C23H27N3O4 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(4-methoxy-N-[2-oxo-2-[4-[(E)-2-phenylethenyl]piperazin-1-yl]ethyl]anilino)acetic acid |
InChI |
InChI=1S/C23H27N3O4/c1-30-21-9-7-20(8-10-21)26(18-23(28)29)17-22(27)25-15-13-24(14-16-25)12-11-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,28,29)/b12-11+ |
InChI Key |
GTGUKAULNGWAOB-VAWYXSNFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)/C=C/C3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC(=O)N2CCN(CC2)C=CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![3-bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12106425.png)
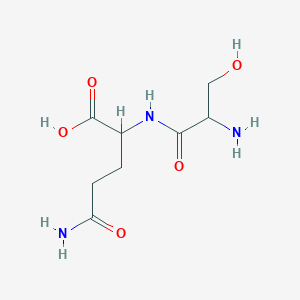
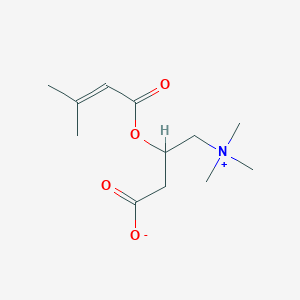

![17-[5-(3,3-Dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12106452.png)
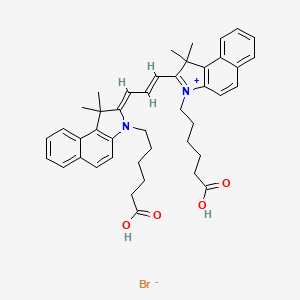
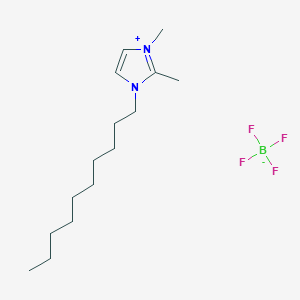

![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12106490.png)
